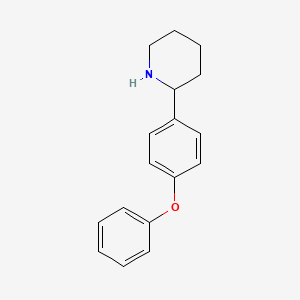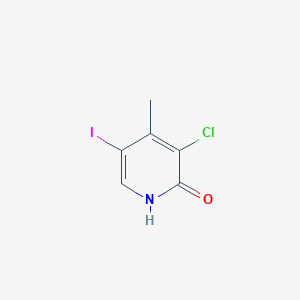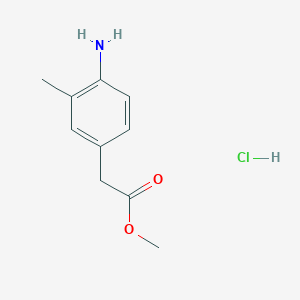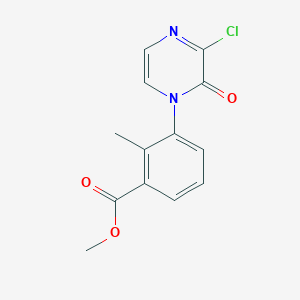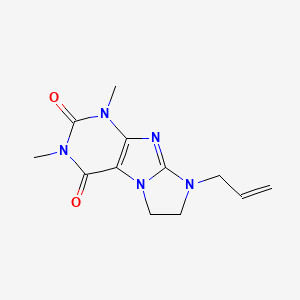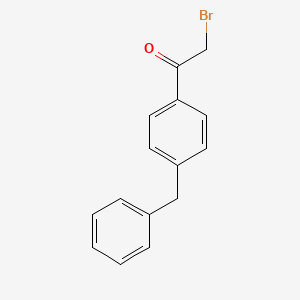
2-Bromo-1-(4-benzyl-phenyl)-ethanone
Vue d'ensemble
Description
2-Bromo-1-(4-benzyl-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research. It is a white to off-white crystalline powder, and its chemical formula is C15H13BrO. This compound is also known as 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide or 4-Benzylphenacyl bromide.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-benzyl-phenyl)-ethanone is not fully understood. However, it is known that this compound can undergo photochemical cleavage upon exposure to UV light. This property has been exploited in the development of photolabile protecting groups for carboxylic acids.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound can cause skin irritation and eye irritation upon contact. It is also toxic if ingested or inhaled. Therefore, proper precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Bromo-1-(4-benzyl-phenyl)-ethanone in lab experiments is its ability to undergo photochemical cleavage upon exposure to UV light. This property has been exploited in the development of photolabile protecting groups for carboxylic acids. However, one of the limitations of using this compound is its toxicity, which requires proper handling and disposal procedures.
Orientations Futures
There are several future directions for the use of 2-Bromo-1-(4-benzyl-phenyl)-ethanone in scientific research. One potential direction is the development of new photolabile protecting groups for carboxylic acids. Another potential direction is the synthesis of new benzyl ketones and other organic compounds using this compound as a reagent. Additionally, the toxicity of this compound could be further investigated to develop safer handling and disposal procedures.
Applications De Recherche Scientifique
2-Bromo-1-(4-benzyl-phenyl)-ethanone has been widely used in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of benzyl ketones. It is also used in the synthesis of other organic compounds such as benzyl ethers and esters. Additionally, this compound has been used as a photolabile protecting group for carboxylic acids in chemical biology.
Propriétés
IUPAC Name |
1-(4-benzylphenyl)-2-bromoethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-11-15(17)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDWNLRZLJRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571371 | |
| Record name | 1-(4-Benzylphenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28179-31-9 | |
| Record name | 1-(4-Benzylphenyl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B3406197.png)

![[4-(Piperidin-2-yl)phenyl]methanol hydrochloride](/img/structure/B3406209.png)
![1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)](/img/structure/B3406212.png)

![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B3406222.png)
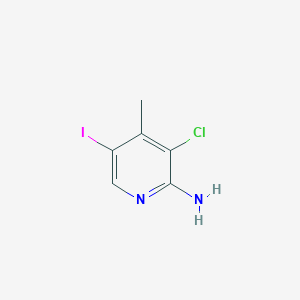
![1-[2-Amino-5-(2-aminoethyl)phenyl]-3-methylbutan-1-one dihydrochloride](/img/structure/B3406237.png)
